molecular formula C8H12O2 B13819310 2-(2-Furyl)-2-butanol CAS No. 4229-86-1

2-(2-Furyl)-2-butanol

Cat. No.: B13819310
CAS No.: 4229-86-1
M. Wt: 140.18 g/mol
InChI Key: GYFSFEGAHSZULO-UHFFFAOYSA-N
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Description

Contextualization within Furan (B31954) and Butanol Chemistry

Furan and its derivatives are significant platform molecules derived from biomass, particularly from the dehydration of pentose (B10789219) sugars found in hemicellulose. masterorganicchemistry.com Furfural (B47365), a primary derivative, can be converted into a wide array of chemicals and biofuels. core.ac.ukorganicchemistrytutor.com The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution and a versatile building block in organic synthesis. pearson.com Furan derivatives are key substructures in many natural products and pharmaceuticals. rsc.org

Butanol, on the other hand, is a four-carbon alcohol with several isomers, each with distinct properties and applications. It is considered a promising biofuel, with research focusing on its production from biomass. electronicsandbooks.com The combination of the furan moiety and the butanol chain in 2-(2-Furyl)-2-butanol situates it within the ongoing effort to create value-added chemicals from renewable resources. youtube.com The synthesis of such compounds represents a coupling of two important classes of biomass-derived molecules. electronicsandbooks.com

The most common and established method for synthesizing tertiary alcohols like this compound is the Grignard reaction. masterorganicchemistry.comyoutube.com This reaction involves the nucleophilic addition of an organometallic reagent (a Grignard reagent) to the carbonyl group of a ketone or ester. masterorganicchemistry.comlibretexts.org For this compound, two primary Grignard routes are plausible:

The reaction of 2-acetylfuran (B1664036) with ethylmagnesium bromide.

The reaction of 2-butanoylfuran with methylmagnesium bromide.

In both cases, the Grignard reagent attacks the electrophilic carbonyl carbon of the furyl ketone, and subsequent acidic workup yields the tertiary alcohol. organicchemistrytutor.com

Overview of Strategic Research Imperatives for this compound

The strategic importance of this compound is largely derived from its status as a chiral tertiary 2-furyl alcohol. Chiral molecules, which are non-superimposable on their mirror images, are crucial in pharmacology and materials science. The enantioselective synthesis of tertiary furyl alcohols is a significant research area because these compounds are versatile intermediates for a variety of bioactive molecules. rsc.orgnih.gov

Research has demonstrated that chiral tertiary 2-furyl alcohols can be converted into other valuable chemical entities, such as: rsc.orgelectronicsandbooks.com

α-hydroxy acids: Important subunits in many peptide-based drugs. rsc.org

6-hydroxy-6H-pyran-3-ones and 5-hydroxymethyl-5H-furan-2-ones: Skeletons for carbohydrate synthesis. rsc.org

Masked o-benzoquinones: Precursors to highly substituted ring systems. rsc.org

The development of catalytic, asymmetric methods to produce these alcohols in high enantiomeric purity is a key objective. rsc.orgrsc.org One notable advancement is the use of a titanium catalyst with (S)-BINOL for the asymmetric addition of a (2-furyl)aluminum reagent to ketones, yielding tertiary furyl alcohols with high enantioselectivity. rsc.orgrsc.orgnih.gov This highlights the imperative to develop efficient and selective synthetic routes to access these valuable chiral building blocks.

Current Gaps and Future Directions in this compound Research

Despite the established significance of the broader class of chiral tertiary furyl alcohols, there is a notable lack of research focused specifically on this compound. A comprehensive search of scientific literature reveals a significant gap in dedicated studies on its synthesis, characterization, and potential applications.

Future research should therefore aim to address these gaps:

Detailed Synthesis and Characterization: While the Grignard reaction is a likely synthetic route, detailed studies optimizing reaction conditions and characterizing the physical and spectroscopic properties of this compound are needed.

Enantioselective Synthesis: Developing a specific and efficient method for the enantioselective synthesis of (R)- and (S)-2-(2-Furyl)-2-butanol would be a valuable contribution, opening up avenues for its use as a chiral precursor.

Exploration of Reactivity: A systematic investigation into the reactivity of this compound would uncover its potential for conversion into other useful derivatives. This includes exploring oxidation, reduction, and ring-opening reactions.

Bioactivity Screening: Given that many furan derivatives exhibit biological activity, screening this compound and its derivatives for potential pharmaceutical or agricultural applications is a logical next step. rsc.org

Catalytic Upgrading: Investigating the catalytic conversion of this compound into biofuels or other platform chemicals could align with the broader goals of biomass valorization.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number4229-86-1 exchemistry.com
Molecular FormulaC₈H₁₂O₂ exchemistry.com
Molecular Weight140.18 g/mol exchemistry.com
Boiling Point77-78 °C (at 19 mmHg) exchemistry.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4229-86-1

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-(furan-2-yl)butan-2-ol

InChI

InChI=1S/C8H12O2/c1-3-8(2,9)7-5-4-6-10-7/h4-6,9H,3H2,1-2H3

InChI Key

GYFSFEGAHSZULO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC=CO1)O

Origin of Product

United States

Synthetic Methodologies for 2 2 Furyl 2 Butanol and Its Precursors

Catalytic Synthesis Approaches

Catalytic methods offer elegant and often more sustainable routes to chemical compounds by utilizing a catalyst to accelerate the reaction rate and control selectivity. For the synthesis of 2-(2-Furyl)-2-butanol, several catalytic strategies can be envisioned, including heterogeneous, homogeneous, organocatalytic, and biocatalytic approaches.

Heterogeneous Catalysis in this compound Production

Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants, which simplifies catalyst separation and recycling. While direct heterogeneous catalytic synthesis of this compound is not extensively documented, the synthesis of its precursors, such as furfural (B47365) and furfuryl alcohol, from biomass is a well-established field. These precursors are key starting materials for the subsequent synthesis of the target molecule.

The production of furfural is typically achieved through the acid-catalyzed dehydration of pentose (B10789219) sugars derived from hemicellulose. Subsequently, furfural can be selectively hydrogenated to furfuryl alcohol using a variety of heterogeneous catalysts. For instance, non-noble metal catalysts like cobalt supported on silica (B1680970) (Co/SiO₂) have demonstrated high activity and selectivity for the hydrogenation of furfural to furfuryl alcohol. mdpi.com Under batch conditions at 150 °C and 20 bar of hydrogen, this catalyst can achieve 100% conversion of furfural with 100% selectivity to furfuryl alcohol. mdpi.com

Another approach involves the aldol (B89426) condensation of furfural with 2-butanone (B6335102), which can be catalyzed by solid base catalysts like magnesium-aluminum layered double hydroxide (B78521) (MgAl-LDH) derived mixed oxides. mdpi.comresearchgate.net This reaction yields α,β-unsaturated ketones which are precursors that can be further transformed into this compound. The selectivity towards branched-chain products, which are key intermediates for the target molecule, is influenced by the catalyst's acid-base properties and the reaction conditions. mdpi.comresearchgate.net

The table below summarizes representative heterogeneous catalytic systems for the synthesis of precursors to this compound.

CatalystReactantsProductTemperature (°C)Pressure (bar)Conversion (%)Selectivity (%)Reference
Co/SiO₂Furfural, H₂Furfuryl alcohol15020100100 mdpi.com
MgAl-LDH mixed oxide (LDO3)Furfural, 2-ButanoneBranched-chain C9 ketones12010 (N₂)6377 mdpi.comresearchgate.net

Homogeneous Catalysis for this compound Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often offers high selectivity and activity under mild reaction conditions. While specific examples for the direct synthesis of this compound are scarce, the principles of homogeneous catalysis can be applied to key bond-forming reactions.

For instance, Grignard-type reactions can be performed using alcohols as carbonyl surrogates through transfer hydrogenation catalysis. nih.gov A ruthenium(II) PNP-pincer complex can catalyze the dehydrogenation of a primary or secondary alcohol to an in-situ generated aldehyde or ketone, which then reacts with a nucleophile. nih.gov This methodology could potentially be applied to the synthesis of this compound by using 2-butanol (B46777) as the starting material, which would be oxidized in situ to 2-butanone, followed by the addition of a 2-furyl nucleophile.

Organocatalytic Routes to this compound

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. This field has seen rapid growth and offers a metal-free alternative to traditional catalysis. An organocatalytic approach to synthesizing substituted furfuryl alcohols has been reported, which involves the activation of alkynylcarbonyl derivatives by a Lewis base catalyst like tetrahydrothiophene. d-nb.info This leads to the formation of a sulfur ylide containing a furan (B31954) ring that can react with various nucleophiles. d-nb.info While this method produces substituted furfuryl alcohols, its direct application to the synthesis of a tertiary alcohol like this compound would require further adaptation.

Chemoenzymatic and Biocatalytic Strategies for this compound

Chemoenzymatic and biocatalytic methods leverage the high selectivity and specificity of enzymes for chemical transformations. The synthesis of precursors for this compound has been a focus of biocatalysis. For example, the production of furfuryl alcohol from biomass-derived furfural can be achieved using a tandem catalytic system involving a solid acid catalyst for the conversion of biomass to furfural, followed by bioreduction using whole cells of Escherichia coli harboring a reductase activity. nih.gov

The direct enzymatic synthesis of tertiary alcohols is a challenging area of research. researchgate.net While enzymes for the synthesis of chiral tertiary alcohols are being explored, a specific biocatalyst for the production of this compound has not been reported. However, the enzymatic synthesis of noncanonical α-amino acids containing γ-tertiary alcohols has been demonstrated through enzymatic decarboxylative aldol addition, showcasing the potential of enzymes in constructing complex chiral molecules. nih.gov

Multistep Organic Synthesis Pathways to this compound

Traditional multistep organic synthesis provides a reliable and versatile approach to constructing complex molecules like this compound. These pathways often rely on well-established carbon-carbon bond-forming reactions.

Carbon-Carbon Bond Formation Strategies

The key step in the synthesis of this compound is the formation of the carbon-carbon bond between the furan ring and the butanol backbone at the tertiary carbon center. Two primary strategies for this are the reaction of a furan-based nucleophile with a ketone, or the reaction of a furan-based ketone with a carbon-based nucleophile.

Grignard Reaction: A classic and widely used method for forming carbon-carbon bonds is the Grignard reaction. libretexts.org The synthesis of this compound can be readily achieved by reacting 2-acetylfuran (B1664036) with ethylmagnesium bromide. wikipedia.orgmedchemexpress.com In this reaction, the ethyl group from the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-acetylfuran. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

Alternatively, one could envision the reaction of 2-furoyl chloride with an excess of an appropriate organometallic reagent, or the reaction of a furan-derived Grignard reagent, 2-furylmagnesium bromide, with 2-butanone.

Organolithium Reaction: Similar to Grignard reagents, organolithium reagents are potent nucleophiles. 2-Furyllithium can be prepared from furan and can subsequently react with a ketone like 2-butanone to form the desired tertiary alcohol. mdpi.com The reaction of 2-furyllithium with carbonyl compounds is a useful method for introducing the furan ring into a molecule. mdpi.com

The table below provides a general overview of these C-C bond formation strategies.

Reactant 1Reactant 2ProductReaction Type
2-AcetylfuranEthylmagnesium bromideThis compoundGrignard Reaction
2-Butanone2-Furylmagnesium bromideThis compoundGrignard Reaction
2-Butanone2-FuryllithiumThis compoundOrganolithium Reaction

Functional Group Interconversions for this compound

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another to build molecular complexity. ub.edufiveable.meic.ac.uk In the context of synthesizing this compound, a tertiary alcohol, the most direct and widely applicable FGI strategy involves the creation of the alcohol's hydroxyl group and its associated carbon-carbon bonds from a carbonyl precursor.

A primary method for this transformation is the Grignard reaction, which exemplifies the conversion of a carbonyl group into a tertiary alcohol. This nucleophilic addition reaction involves an organomagnesium halide (Grignard reagent) attacking the electrophilic carbon of a ketone or an ester. nih.gov For the synthesis of this compound, two main pathways utilizing this FGI are plausible:

Reaction of a Furan-based Ketone: The addition of an ethyl magnesium halide (e.g., EtMgBr) to 2-acetylfuran. In this reaction, the ethyl group acts as a nucleophile, attacking the carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.

Reaction of a Furan-based Ester: The reaction of an ester of 2-furoic acid, such as methyl 2-furoate, with two equivalents of an ethyl magnesium halide. The first equivalent adds to the carbonyl group to form a ketone intermediate, which is not isolated but immediately reacts with the second equivalent of the Grignard reagent to form the tertiary alcohol after workup.

These methods represent a direct interconversion of the carbonyl functional group (ketone or ester) into a tertiary alcohol. solubilityofthings.com

Table 1: Grignard Reaction Pathways for this compound Synthesis

Pathway Furan Precursor Reagent (Grignard) Key Functional Group Transformation Product
1 2-Acetylfuran Ethylmagnesium Bromide (1 eq.) Ketone → Tertiary Alcohol This compound

Green Chemistry Principles in this compound Synthesis

The synthesis of furan-based compounds like this compound is intrinsically linked to the principles of green chemistry, primarily due to the bio-based origin of the furan ring. frontiersin.orgzenodo.org Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles to the synthesis of furan derivatives is an active area of research, emphasizing the use of benign solvents, catalyst-free systems, and renewable resources. researchgate.netrsc.org

Solvent-Free and Environmentally Benign Protocols

A key goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which contribute to environmental pollution. Research into the synthesis of furan derivatives has explored several eco-friendly approaches. While specific solvent-free protocols for this compound are not extensively documented, methodologies applied to related furanic compounds demonstrate the potential for greener alternatives.

One approach involves the use of solid acid catalysts, which can replace corrosive liquid acids and are easily separated from the reaction mixture, simplifying purification and reducing waste. For instance, the esterification of 2-furoic acid, a potential precursor, has been achieved using solid zirconia-based catalysts, providing an environmentally benign pathway. Another innovative strategy is the use of deep eutectic solvents (DES), which are biodegradable and have low vapor pressure, as reaction media for the polymerization of furfuryl alcohol in catalyst-free systems. rsc.org Furthermore, performing reactions in water or under solvent-free conditions, where the reactants are mixed directly, represents a significant step toward sustainable synthesis. cmu.edu

Table 2: Examples of Green Synthetic Protocols in Furan Chemistry

Green Approach Furan Derivative Protocol Details Environmental Benefit
Solid Acid Catalysis Alkyl 2-furoates Esterification of 2-furoic acid using a reusable tungstophosphoric acid/zirconia catalyst. Avoids corrosive liquid acids; catalyst is recyclable.
Deep Eutectic Solvents (DES) Poly(furfuryl alcohol) Catalyst-free polymerization of furfuryl alcohol in a Choline Chloride/Zinc Chloride DES system. rsc.org Use of a biodegradable, low-volatility solvent system.

Utilization of Renewable Feedstocks

The most significant green aspect of this compound synthesis is the origin of its furan moiety. The furan ring is derived from furfural, a platform chemical that is not sourced from petroleum but is produced from the dehydration of C5 sugars (like xylose) found in lignocellulosic biomass. frontiersin.orgresearchgate.net This makes agricultural and forestry waste, such as corncobs, sugarcane bagasse, and sawdust, the primary feedstocks. wikipedia.org

The pathway from biomass to the necessary precursors for this compound synthesis is well-established:

Hydrolysis of Hemicellulose: The hemicellulose portion of biomass is hydrolyzed to yield pentose sugars, primarily xylose.

Dehydration to Furfural: Xylose is then subjected to acid-catalyzed dehydration to produce furfural.

Conversion to Precursors: Furfural serves as a versatile starting material. It can be oxidized to 2-furoic acid or converted into other derivatives like 2-acetylfuran through various chemical processes. wikipedia.orggoogle.comresearchgate.net

These precursors, derived entirely from renewable resources, can then be used in the functional group interconversion reactions described previously to synthesize the target molecule. This reliance on biomass as the ultimate carbon source firmly anchors the synthesis of this compound within the framework of sustainable chemistry. acs.org

Table 3: Pathway from Renewable Feedstock to Synthetic Precursors

Stage Starting Material Process Product
1 Lignocellulosic Biomass (e.g., Corncobs) Acid Hydrolysis Xylose (C5 Sugar)
2 Xylose Acid-Catalyzed Dehydration Furfural
3a Furfural Oxidation (e.g., Cannizzaro reaction) wikipedia.org 2-Furoic Acid

Chemical Reactivity and Transformation Studies of 2 2 Furyl 2 Butanol

Furan (B31954) Ring Chemistry in 2-(2-Furyl)-2-butanol Derivatives

The furan moiety in this compound is a key determinant of its chemical reactivity. The aromatic, π-electron-rich system is susceptible to various transformations that can alter the heterocyclic core.

Hydrogenation and Reductive Transformations

The hydrogenation of furan derivatives is a critical process for the production of biofuels and other valuable chemicals. In the context of molecules containing both a furan ring and other reducible functional groups, such as this compound, selective hydrogenation is a significant area of study.

The hydrogenation of the furan ring in furanic compounds can proceed to form tetrahydrofuran (B95107) derivatives. For instance, the hydrogenation of 4-(2-furyl)butan-2-one, a related compound, can lead to 4-(tetrahydro-2-furyl)butan-2-one through the saturation of the furan ring. nih.gov Subsequent reduction of the ketone group yields 4-(tetrahydro-2-furyl)butan-2-ol. nih.gov The choice of catalyst and reaction conditions plays a crucial role in determining the selectivity of the hydrogenation process. Ruthenium-based catalysts have been shown to favor the hydrogenation of the furan ring over the reduction of a ketone. nih.gov

In the broader context of furfural (B47365) hydrogenation, a common starting material for many furan derivatives, various catalysts have been explored to selectively target the furan ring or the aldehyde group. csic.es Polar solvents have been observed to facilitate the hydrogenation of the furan ring over the carbonyl group. mdpi.com

The following table summarizes the products of hydrogenation of a related furan derivative, furfural acetone.

ReactantCatalystConditionsMajor ProductsReference
Furfural acetoneRu@PGSH₂ (15 bar), 80 °C4-(tetrahydro-2-furyl)butan-2-one, 4-(2-furyl)butan-2-ol, 4-(tetrahydro-2-furyl)butan-2-ol nih.gov
Furfural acetoneRu@PGSH₂/CO₂ (30 bar, 1:1), 80 °C4-(tetrahydro-2-furyl)butan-2-one, 4-(tetrahydro-2-furyl)butan-2-ol nih.gov

Oxidation and Dehydrogenation Pathways

The furan ring exhibits susceptibility to oxidation, which can lead to ring-opened products or the formation of other functional groups. The electron-rich nature of the furan ring makes it prone to degradation under oxidative conditions, potentially forming butanoic acid derivatives or other ring-opened compounds.

Dehydrogenation, on the other hand, typically refers to the removal of hydrogen from the side chain, as seen in the conversion of secondary alcohols to ketones. For example, the catalytic dehydrogenation of 2-butanol (B46777) yields butan-2-one. doubtnut.com While direct dehydrogenation of the furan ring in this compound is not a commonly reported primary reaction pathway, oxidative processes can indirectly lead to transformations of the furan structure.

Electrophilic and Nucleophilic Substitution Reactions of the Furan Moiety

The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic substitution preferentially occurs at the C2 and C5 positions due to the greater stabilization of the cationic intermediate formed during the reaction. chemicalbook.com

Conversely, nucleophilic substitution on an unsubstituted furan ring is generally difficult. However, the presence of strong electron-withdrawing groups can facilitate such reactions. chempap.orgchempap.org Studies on related furan derivatives have shown that leaving groups such as halogens or a nitro group can be displaced by nucleophiles. chempap.org The rate of these reactions is influenced by the nature of the nucleophile and the electron-withdrawing capacity of the substituents on the furan ring. chempap.org

Ring-Opening Reactions and Subsequent Transformations

The furan ring can undergo ring-opening reactions under certain conditions, particularly in the presence of acid. These reactions can lead to the formation of dicarbonyl compounds and other linear structures. For instance, the acid-catalyzed ring opening of furan derivatives can proceed under relatively mild conditions. researchgate.net The substituents on the furan ring have a significant influence on the reactivity and the products formed. researchgate.net

In some cases, ring-opening is followed by subsequent cyclization reactions. For example, the treatment of 3-(tetrahydro-2-furyl)propanoic trifluoroacetic anhydrides with acid catalysts leads to the formation of 5-substituted furan-2-(3H)-ones through an intramolecular acylative ring-opening process. rsc.orgrsc.org

Reactivity of the Butanol Side Chain

The butanol side chain, with its tertiary hydroxyl group, offers another site for chemical modification in this compound.

Transformations of the Hydroxyl Group

The tertiary hydroxyl group of this compound can undergo various transformations, including oxidation and substitution. While tertiary alcohols are generally resistant to oxidation under mild conditions, stronger oxidizing agents can lead to cleavage of carbon-carbon bonds.

Substitution of the hydroxyl group is a more common transformation. For example, the hydroxyl group can be replaced by a chlorine atom using reagents like thionyl chloride (SOCl₂). Iron(III) has been shown to catalyze the etherification of benzoin (B196080) derivatives with alcohols, suggesting a potential pathway for the conversion of the hydroxyl group in this compound to an ether. sorbonne-universite.fr

Derivatization at the Butanol Moiety

The hydroxyl group of the butanol moiety in this compound is a primary site for chemical modification, or derivatization. Such reactions are crucial for synthesizing new compounds or for analytical purposes where the properties of the molecule need to be altered, for instance, to enhance detectability in chromatography. ddtjournal.com

Conversion to Alkyl Halides: Tertiary alcohols like this compound can be converted to the corresponding alkyl halides. The reaction with hydrogen halides (HCl or HBr) proceeds readily, typically at low temperatures (e.g., 0 °C), through an Sₙ1 mechanism. libretexts.org This involves the protonation of the hydroxyl group, which then leaves as a water molecule to form a stable tertiary carbocation. The halide ion then acts as a nucleophile, attacking the carbocation to form the alkyl halide.

Esterification: The hydroxyl group can be esterified to form various esters. A common method involves reacting the alcohol with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270). jst.go.jp For analytical purposes, specialized derivatizing agents are used to introduce a chromophore or fluorophore into the molecule. For example, tertiary alcohols such as 2-methyl-2-butanol (B152257) can be derivatized with reagents like 2-(5-chlorocarbonyl-2-oxazolyl)-5,6-methylenedioxybenzofuran to produce highly fluorescent esters, enabling sensitive detection in high-performance liquid chromatography (HPLC). jst.go.jp

Conversion to Ethers: While the formation of symmetrical ethers can accompany the dehydration of primary alcohols in the presence of acid, the derivatization of a tertiary alcohol to an ether typically requires different conditions to avoid the competing and often dominant elimination reaction.

A summary of potential derivatization reactions at the butanol moiety is presented below.

Reaction TypeReagent(s)Product TypeMechanism
HalogenationHCl or HBrTertiary Alkyl HalideSₙ1
EsterificationAcyl Chloride (e.g., R-COCl), PyridineEsterNucleophilic Acyl Substitution
Esterification (Fluorescent Tagging)e.g., 2-(5-Chlorocarbonyl-2-oxazolyl)-5,6-methylenedioxybenzofuran, PyridineFluorescent EsterNucleophilic Acyl Substitution
This table outlines common derivatization reactions for tertiary alcohols.

Mechanistic Investigations of this compound Reactions

The reactions involving this compound are governed by mechanisms dictated by its tertiary alcohol structure. The presence of the furan ring and the stability of potential intermediates are key factors in these pathways.

E1 Elimination Mechanism: The acid-catalyzed dehydration of this compound to form alkenes proceeds through a unimolecular elimination (E1) mechanism. libretexts.orgksu.edu.sa This multi-step process is analogous to the dehydration of other tertiary alcohols like 2-methyl-2-butanol. libretexts.org

The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The acid catalyst (e.g., H₃O⁺) protonates the oxygen atom of the alcohol's hydroxyl group. This is a fast equilibrium step that converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). wpmucdn.comchemguide.co.uk

Formation of a Carbocation: The protonated alcohol loses a molecule of water in the rate-determining step to form a tertiary carbocation intermediate. ksu.edu.sachemguide.co.uk The stability of this carbocation is crucial for the E1 pathway. In this case, it is a tertiary carbocation adjacent to a furan ring, which can potentially influence its stability through electronic effects.

Deprotonation to form the Alkene: A weak base, such as water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon adjacent to the positively charged carbon. ksu.edu.sa The electrons from the C-H bond then form the π-bond of the alkene. The removal of a proton from C3 leads to the more substituted (and generally more stable) 2-(2-furyl)-2-butene, while removal from C1 gives 2-(2-furyl)-1-butene.

Sₙ1 Substitution Mechanism: The conversion of this compound to an alkyl halide using hydrohalic acids (HX) occurs via a unimolecular nucleophilic substitution (Sₙ1) mechanism. libretexts.org This pathway shares the first two steps with the E1 mechanism: protonation of the alcohol and formation of the tertiary carbocation intermediate.

However, in the final step of the Sₙ1 reaction, the nucleophile (halide ion, X⁻) attacks the carbocation directly to form the substitution product. Because the Sₙ1 and E1 reactions share a common carbocation intermediate, they are often competing reactions. masterorganicchemistry.com For tertiary alcohols, elimination is often favored by higher temperatures, while substitution can be favored at lower temperatures.

Sₙi Mechanism: When using thionyl chloride (SOCl₂) to convert an alcohol to an alkyl chloride, the mechanism can be more complex. For secondary alcohols, the reaction can proceed with retention of stereochemistry via a mechanism known as Sₙi (substitution nucleophilic internal). masterorganicchemistry.com This involves the formation of an alkyl chlorosulfite intermediate, followed by the internal delivery of the chloride from the leaving group itself. While less commonly discussed for tertiary alcohols where carbocation formation is so facile, it represents another potential mechanistic pathway in derivatization reactions. The addition of a base like pyridine changes the mechanism to a standard Sₙ2 reaction with inversion of stereochemistry. masterorganicchemistry.com

Stereochemical Aspects and Chiral Synthesis of 2 2 Furyl 2 Butanol

Enantioselective Synthesis and Resolution Methods

The generation of enantiomerically pure 2-(2-Furyl)-2-butanol can be achieved through two primary strategies: direct asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture.

Enantioselective Synthesis: The most direct method for the enantioselective synthesis of this compound is the asymmetric addition of an ethyl nucleophile to the prochiral ketone, 2-acetylfuran (B1664036). This has been explored using organozinc reagents in the presence of a chiral catalyst. For instance, the addition of diethylzinc (B1219324) (Et₂Zn) to 2-acetylfuran catalyzed by a chiral ligand derived from tartaric acid has been reported. researchgate.net In this reaction, the chiral ligand-metal complex creates a chiral environment around the ketone, directing the approach of the ethyl group to one face of the carbonyl, thereby producing one enantiomer of the tertiary alcohol in excess.

While this specific reaction with 2-acetylfuran resulted in low enantioselectivity, the principle has been successfully applied to similar substrates. For example, the highly enantioselective catalytic ethylation of 2-furaldehyde using diethylzinc with chiral catalysts like (1S,2R)-(-)-N,N-dibutylnorephedrine (DBNE) has yielded the corresponding secondary alcohol with up to 94% enantiomeric excess (ee). clockss.org This suggests that with further optimization of the chiral ligand and reaction conditions, the direct asymmetric ethylation of 2-acetylfuran could become a viable route to enantiopure this compound.

Table 1: Asymmetric Ethylation of Furan (B31954) Carbonyl Compounds
SubstrateChiral Ligand/Catalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
2-AcetylfuranTartaric acid derivative / Ti(OiPr)₄ModerateLow researchgate.net
2-Furaldehyde(1S,2R)-(-)-DBNE9494 (S) clockss.org

Resolution Methods: Kinetic resolution is a widely used technique to separate the enantiomers of a racemic alcohol. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst.

Enzymatic Kinetic Resolution: Lipases are commonly used enzymes for the kinetic resolution of alcohols via enantioselective acylation. In a typical procedure, a racemic mixture of this compound would be treated with an acyl donor (like vinyl acetate) in the presence of a lipase. The enzyme selectively acylates one enantiomer at a much faster rate, leaving the unreacted, slow-reacting enantiomer of the alcohol in high enantiomeric purity. While the kinetic resolution of tertiary alcohols is generally challenging due to steric hindrance, recent advances have demonstrated successful resolutions for various tertiary alcohol structures. rsc.orgsioc-journal.cnresearchgate.net

Sharpless Asymmetric Epoxidation: The Sharpless reagent, typically used for the asymmetric epoxidation of prochiral allylic alcohols, can also be employed for the kinetic resolution of racemic secondary furylcarbinols. acs.orgunipd.it In this process, one enantiomer of the furylcarbinol undergoes epoxidation at a faster rate, which is then followed by a ring-expansion to yield a pyranone, allowing for the separation of the unreacted alcohol enantiomer. unipd.it This methodology has been successfully applied to furyl alcohols and represents a powerful tool for obtaining them in optically active form. acs.org

Diastereoselective Transformations Involving this compound

Once obtained in enantiomerically pure form, the chiral center in this compound can direct the stereochemical outcome of subsequent reactions, a process known as diastereoselection. The pre-existing stereocenter influences the formation of new stereocenters, leading to a preference for one diastereomer over others.

A notable example of a diastereoselective transformation involving chiral furyl alcohols is the Paternò-Büchi reaction. This is a [2+2] photocycloaddition between a carbonyl compound and an alkene (in this case, the furan ring) to form an oxetane (B1205548). photobiology.comslideshare.netresearchgate.net Studies on chiral 2-furylmethanols have shown that the stereochemistry of the reaction can be controlled by the chiral carbinol center. photobiology.comresearchgate.netnii.ac.jp

It has been observed that the presence of the hydroxyl group can lead to complete stereoselectivity, where the configuration of the carbon bearing the alcohol dictates the configuration of the new chiral centers created in the oxetane product. photobiology.com This directing effect is often attributed to the formation of a hydrogen bond between the alcohol's hydroxyl group and the excited carbonyl compound, which guides the cycloaddition to a specific face of the furan ring. slideshare.net Therefore, in a Paternò-Büchi reaction involving enantiopure this compound, the tertiary alcohol's stereocenter would be expected to exert significant control over the stereochemistry of the resulting polycyclic oxetane product.

Chiral Pool Synthesis Utilizing this compound as a Building Block

Chiral pool synthesis is a strategy where a new chiral molecule is synthesized from a readily available, enantiomerically pure natural product or a derivative thereof. Optically active 2-furylcarbinols, including this compound, are valuable building blocks, or 'chirons', in this approach. aua.gr Their utility stems from the furan ring, which can be viewed as a masked precursor to other functionalities.

The most prominent application of chiral furyl carbinols is in the synthesis of monosaccharides and other complex natural products via the Achmatowicz rearrangement. polishtechnicalreview.com In this key reaction, a furyl carbinol is oxidized, typically with bromine in methanol, to a 2,5-dimethoxy-2,5-dihydrofuran (B146672) derivative, which upon acid-catalyzed hydrolysis rearranges to a dihydropyranone ring. This pyranone is a versatile intermediate that can be elaborated into a wide variety of sugars.

The availability of chiral furyl carbinols through methods like kinetic resolution or asymmetric synthesis was a critical development that allowed the Achmatowicz rearrangement to be applied to the asymmetric synthesis of sugars of either D- or L-series. polishtechnicalreview.com Racemic derivatives of hexenulose, prepared by the oxidation of 2-furyl carbinols, have been used for the synthesis of various monosaccharides. aua.gr The use of an optically pure furyl carbinol ensures that the stereochemistry at the carbinol carbon is transferred to the C-5 position of the resulting pyranose ring, establishing a key stereocenter for the target sugar molecule. Thus, enantiopure this compound serves as a valuable chiron for the synthesis of C-glycosides and other complex, biologically active molecules.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are fundamental in determining the molecular structure of 2-(2-Furyl)-2-butanol and tracking its synthesis. Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. libretexts.org

In the ¹H NMR spectrum of this compound, the protons on the furan (B31954) ring typically appear as distinct signals in the aromatic region. The protons of the butanol chain exhibit characteristic chemical shifts and splitting patterns that confirm their connectivity. For instance, the hydroxyl proton signal can vary in its chemical shift depending on concentration and solvent due to hydrogen bonding. msu.edudocbrown.info The integration of the signal areas in the ¹H NMR spectrum corresponds to the ratio of protons in different chemical environments, which for this compound is expected to be 3:1:1:2:3. docbrown.info

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. libretexts.org Each unique carbon atom in this compound gives a distinct signal, allowing for the complete assignment of the carbon framework. Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can further differentiate between CH, CH₂, and CH₃ groups, aiding in complex structural assignments. libretexts.org

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Furan C2-H6.3 - 7.4150 - 160
Furan C3-H6.0 - 6.5105 - 115
Furan C4-H7.2 - 7.5140 - 145
Butanol C2-OHVariable (1.5 - 4.0)68 - 75
Butanol C1-H₃0.8 - 1.08 - 12
Butanol C3-H₂1.4 - 1.830 - 35
Butanol C4-H₃0.8 - 1.014 - 18
Butanol C2-CH₃1.1 - 1.325 - 30

Note: These are predicted values and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Reaction Product Identification

Mass spectrometry (MS) is a crucial tool for identifying the products of a reaction by determining their molecular weight and fragmentation patterns. When a sample of this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+). chemguide.co.uk The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound.

The molecular ion of this compound is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule and provides valuable structural information. Common fragmentation pathways for alcohols like this compound include alpha-cleavage and dehydration. libretexts.orglibretexts.org Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the hydroxyl group. libretexts.org Dehydration results in the loss of a water molecule (18 amu). libretexts.org For 2-butanol (B46777), a common fragment is observed at an m/z of 45, which is considered the base peak. docbrown.info

High-resolution mass spectrometry can provide the exact mass of the ions, allowing for the determination of the elemental composition of the parent molecule and its fragments.

Table 2: Potential Mass Spectrometry Fragments of this compound

m/z Value Possible Fragment Ion Fragmentation Pathway
140[C₈H₁₂O₂]⁺Molecular Ion
122[C₈H₁₀O]⁺Loss of H₂O (Dehydration)
111[C₇H₇O]⁺Alpha-cleavage (loss of C₂H₅)
83[C₅H₃O]⁺Cleavage of the butanol side chain
45[C₂H₅O]⁺Alpha-cleavage (loss of the furyl group and ethyl)

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography (GC) Applications in Mixture Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. measurlabs.commicrobenotes.com In the context of this compound, GC can be used to separate it from starting materials, byproducts, and solvents in a reaction mixture. researchgate.net The sample is vaporized and carried by an inert gas through a column containing a stationary phase. microbenotes.com Separation is based on the differential partitioning of the components between the mobile gas phase and the stationary liquid or solid phase. researchgate.net

The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. researchgate.net By coupling a gas chromatograph to a mass spectrometer (GC-MS), both separation and structural identification can be achieved simultaneously, providing a definitive analysis of the mixture's components. nih.govmdpi.com Different types of GC columns, such as polar or non-polar columns, can be used to optimize the separation of furan derivatives. researchgate.netpfigueiredo.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. dgaequipment.comsielc.com It is particularly useful for monitoring the progress of a reaction by analyzing aliquots of the reaction mixture over time. concentratingonchromatography.comresearchgate.netbridgewater.edu This allows for the determination of reaction kinetics and the optimization of reaction conditions. bridgewater.edu

In the analysis of this compound, a reversed-phase HPLC method is often employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The components of the mixture are separated based on their relative polarities. A UV detector is commonly used to detect the furan-containing compounds as they elute from the column. shimadzu.com Standard test methods, such as ASTM D5837, outline procedures for the analysis of furanic compounds using HPLC. shimadzu.comastm.org

Table 4: Comparison of GC and HPLC for the Analysis of this compound

Technique Principle Typical Application for this compound Advantages Limitations
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Analysis of reaction mixtures, purity assessment.High resolution, sensitive, can be coupled with MS.Sample must be volatile and thermally stable.
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid phase.Reaction monitoring, purification, quantification. concentratingonchromatography.comshimadzu.comVersatile for a wide range of polarities, non-destructive.Lower resolution than GC for some applications.

Theoretical and Computational Studies of 2 2 Furyl 2 Butanol

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, providing detailed, step-by-step energetic profiles of chemical transformations. DFT calculations are frequently used to map out potential energy surfaces, locate transition states, and calculate activation barriers, thereby revealing the most likely reaction pathways.

For furan-based alcohols, computational studies have provided significant insights. For instance, the catalytic transfer hydrogenation of furfural (B47365) to furfuryl alcohol has been investigated using DFT. acs.org These studies compare different proposed mechanisms, such as pathways with and without the formation of an isopropoxide intermediate, and determine the rate-limiting step by comparing activation barriers. acs.org In one study, the pathway without isopropoxide formation was found to be favored due to a lower activation barrier (14.9 kcal/mol vs. 23.3 kcal/mol). acs.org

Similarly, the hydrodeoxygenation of furfural to furfuryl alcohol and subsequently to 2-methylfuran (B129897) on catalyst surfaces has been systematically studied. nih.govacs.org These computational investigations identified the hydrogenation of an alkoxyl intermediate as the rate-controlling step for the formation of furfuryl alcohol. acs.org The pyrolysis of furfuryl alcohol to produce CO has also been modeled, revealing that the optimal pathway involves an initial ring-opening reaction followed by decarbonylation, with a calculated rate-determining energy barrier of 317 kJ mol⁻¹. rsc.org A similar computational approach applied to the reactions of 2-(2-Furyl)-2-butanol would allow for the detailed investigation of its dehydration, oxidation, or rearrangement pathways, identifying key intermediates and transition states that govern its chemical transformations.

Molecular Dynamics Simulations of this compound and its Interactions

While quantum mechanics excels at describing the properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations model the movements of atoms and molecules based on a classical force field, providing insights into bulk properties, intermolecular interactions, and dynamic processes.

For furan-based systems, MD simulations have been used to predict the mechanical properties of furan (B31954) resins (polyfurfuryl alcohol). dpi-proceedings.comresearchgate.net By simulating the polymerization process, researchers can predict properties like density and Young's modulus, which show good agreement with experimental values. dpi-proceedings.comacs.org MD simulations have also been employed to model the pyrolysis of furan resin, using reactive force fields to simulate the off-gassing of volatile species like H₂O, CO, and CH₄. acs.org

Another application is in studying the adsorption of molecules onto surfaces. MD simulations have been used to investigate the adsorption behavior of furan derivatives on iron surfaces to understand their performance as corrosion inhibitors. unram.ac.idresearchgate.net These simulations show how the inhibitor molecules arrange themselves on the surface and interact via their heteroatoms. researchgate.net For this compound, MD simulations could be used to study its behavior in various solvents, its tendency to aggregate, its interaction with surfaces or polymers, and the structure of its solvation shell, providing a dynamic picture of its interactions at the molecular level.

QSAR and Cheminformatics Approaches to Furan Derivatives (excluding biological activity prediction)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their activities or properties. arxiv.org These cheminformatics approaches are valuable for predicting the properties of new compounds without the need for synthesis and testing.

In the context of furan derivatives, QSAR/QSPR studies have been successfully applied to non-biological properties, such as corrosion inhibition. unram.ac.idresearchgate.net In these studies, a set of furan derivatives with known corrosion inhibition efficiencies is used to build a model. unram.ac.id The first step involves calculating a series of molecular descriptors for each compound. These descriptors can be electronic (e.g., EHOMO, ELUMO, dipole moment), constitutional (e.g., molecular weight), or topological. unram.ac.idarxiv.org These are often calculated using quantum chemical methods like DFT. unram.ac.id

Next, statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), Partial Least Squares (PLS), or machine learning techniques like Genetic Function Approximation (GFA) and Artificial Neural Networks (ANN) are used to build a mathematical equation linking the descriptors to the property of interest. unram.ac.idresearchgate.net The resulting model is then validated to ensure its predictive power. arxiv.org Such models can predict the performance of new furan derivatives and provide insight into the structural features that are important for a given property.

Table 3: Common Descriptors Used in QSAR/QSPR Studies of Furan Derivatives

Descriptor Type Examples
Quantum Chemical EHOMO (Energy of Highest Occupied Molecular Orbital), ELUMO (Energy of Lowest Unoccupied Molecular Orbital), Energy Gap (ΔE), Dipole Moment (µ), Mulliken Charges
Constitutional Molecular Weight (MW), Number of heteroatoms
Geometrical Molecular Volume, Molecular Surface Area

| Topological | Connectivity Indices, Wiener Index |

This table is generated based on data from the text and is for illustrative purposes.

Applications and Material Science Research of 2 2 Furyl 2 Butanol Derivatives

Role as Chemical Precursors in Organic Synthesis

Derivatives of 2-(2-Furyl)-2-butanol are recognized for their potential as versatile precursors in organic synthesis, leveraging the reactivity of both the furan (B31954) ring and the tertiary alcohol group. This dual functionality allows for a range of chemical transformations, leading to the creation of valuable fine chemicals and polymeric materials.

The chemical structure of this compound, featuring a furan nucleus and a tertiary alcohol, makes it a candidate for the synthesis of various fine chemicals and intermediates. The furan moiety can undergo reactions such as electrophilic substitution, cycloaddition, and ring-opening, while the hydroxyl group can be involved in esterification, etherification, and dehydration reactions.

Dehydration of this compound is a key potential transformation. Analogous to the acid-catalyzed dehydration of 2-butanol (B46777) which yields a mixture of butenes, the dehydration of this compound would be expected to produce isomeric furyl-butenes. These unsaturated compounds can serve as monomers or as intermediates for further functionalization. For instance, furan derivatives are widely used for the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. The resulting alkenes from dehydration could be subjected to oxidation, hydrogenation, or addition reactions to create a diverse array of downstream products.

Furan derivatives, in general, are precursors to a wide range of compounds. For example, furfural (B47365) is a starting point for producing furfuryl alcohol, tetrahydrofuran (B95107), and furoic acid, which are used in everything from resins and solvents to pharmaceuticals. While direct large-scale synthesis of specific fine chemicals from this compound is not yet widely documented in commercial applications, its structural motifs are found in various complex organic molecules. Research into catalytic systems, such as those using palladium or gold catalysts for furan functionalization, opens avenues for developing novel synthetic routes starting from furan alcohols.

Table 1: Potential Fine Chemicals from this compound Derivatives

Precursor Reaction Type Potential Product(s) Potential Application Area
This compound Dehydration 2-(Furan-2-yl)but-1-ene, 2-(Furan-2-yl)but-2-ene Monomers, Chemical Intermediates
This compound Esterification 2-(Furan-2-yl)butan-2-yl acetate Flavors, Fragrances, Solvents
Dehydrated Product Hydrogenation 2-Butyl-tetrahydrofuran Solvents, Fuel Additives

The field of polymer science is actively seeking sustainable monomers derived from biomass to reduce reliance on petrochemical feedstocks. Furan-based compounds are at the forefront of this research. Furfuryl alcohol, for instance, is well-known for its ability to undergo acid-catalyzed polymerization to form furan resins, which are used in composites, adhesives, and coatings.

Derivatives of this compound can contribute to polymer science in several ways. The dehydration products, furyl-butenes, could act as vinyl-type monomers for addition polymerization. Furthermore, the furan ring itself can participate in polymerization reactions. For example, the Diels-Alder reaction of furan moieties is a well-established method for creating cross-linked or thermoreversible polymers.

Bio-based polymers are increasingly synthesized from furan derivatives. Dihydro-5-hydroxyl furan-2-one, another furan derivative, has been converted into an acrylic monomer and polymerized to create potential replacements for petroleum-based acrylics like PMMA. This highlights the potential for functionalized furans, including derivatives of this compound, to be chemically modified into novel monomers for the synthesis of bio-based polymers with tailored properties.

Biofuel and Bio-based Chemical Production from Furan Derivatives

The conversion of lignocellulosic biomass into liquid fuels is a critical area of renewable energy research. Furanic compounds, derived from the dehydration of C5 and C6 sugars, are key platform molecules for the production of next-generation biofuels. Chemicals such as 2-methylfuran (B129897) and 2,5-dimethylfuran (B142691) are considered promising biofuel candidates due to their high energy density and favorable combustion properties.

While this compound is not a direct biofuel, it can be considered a potential precursor. Through catalytic hydrodeoxygenation, the oxygen atoms in the furan ring and the alcohol group can be removed to produce branched alkanes. Branched alkanes are desirable components for gasoline and jet fuel as they can improve the octane (B31449) rating. The conversion of furan derivatives to fuel precursors often involves steps like aldol (B89426) condensation followed by hydrodeoxygenation to create longer carbon chains suitable for diesel and jet fuel.

The broader context of butanol as a biofuel is also relevant. Butanol isomers are considered superior fuel extenders to ethanol (B145695) due to their higher energy content and lower miscibility with water. Research is ongoing into various biological and chemical routes to produce butanol from biomass. The synthesis of furan-containing alcohols like this compound represents a convergence of these fields, offering a biomass-derived molecule that could be catalytically upgraded into fuel-range hydrocarbons.

Table 2: Comparison of Selected Properties of Potential Biofuels

Compound Formula Molar Mass ( g/mol ) Energy Density (MJ/L) Research Octane Number (RON)
Ethanol C₂H₆O 46.07 21.2 108
1-Butanol C₄H₁₀O 74.12 27.0 96
2-Methylfuran C₅H₆O 82.10 25.7 103
2,5-Dimethylfuran C₆H₈O 96.13 28.3 119

Non-Clinical Industrial Applications

Beyond its role as a synthetic precursor, derivatives of this compound could find use in various industrial applications, drawing on the properties of both the furan ring and the butanol side chain.

The parent compound, 2-butanol, is used extensively as an industrial solvent in paints, coatings, and cleaning agents. It also serves as a chemical intermediate for the production of methyl ethyl ketone (MEK), a major industrial solvent. Given its structure, this compound would likely also possess solvent properties, with the furan ring adding a different polarity profile compared to simple butanol.

Furan and its derivatives are also known for their use as flavoring and fragrance agents. For example, furfuryl mercaptan is a key component of coffee aroma, and other furan derivatives contribute to the flavor profiles of various foods. The volatile esters of 2-butanol are noted for their pleasant aromas and are used in perfumes and artificial flavors. It is plausible that esters derived from this compound could have unique organoleptic properties, making them of interest to the flavor and fragrance industry.

Other established applications for furan derivatives include their use in resins, adhesives, and as fungicides or nematicides in agriculture. The specific utility of this compound derivatives in these areas would depend on further research into their specific physical and biological properties.

Environmental Fate and Biodegradation Research of Furanic Alcohols

Microbial Degradation Pathways of Furan-Containing Compounds

The microbial metabolism of furanic compounds is a key area of research, largely driven by their presence as toxic byproducts in lignocellulosic hydrolysates used for biofuel production. nih.govresearchgate.net Microorganisms have evolved various defense mechanisms against the toxicity of furanic aldehydes like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), often involving their oxidation or reduction to the corresponding furanic alcohols and acids. nih.govresearchgate.netnih.gov These initial conversion steps are crucial for detoxification and represent the entry point into biodegradation pathways. nih.govresearchgate.net

While a variety of microorganisms can degrade furanic compounds, the capability is most commonly observed in Gram-negative aerobic bacteria. nih.govresearchgate.netnih.gov One of the well-studied pathways is the "Trudgill pathway," first proposed for the bacterium Pseudomonas putida. nih.gov In this aerobic pathway, furfural is initially oxidized to 2-furoic acid. nih.gov This acid is then activated with coenzyme A to form furoyl-CoA, which undergoes further enzymatic transformations, ultimately leading to intermediates of central metabolism like 2-oxoglutarate. nih.govresearchgate.netnih.gov

The degradation pathways for furfural and the more complex HMF converge at the intermediate 2-furoic acid. nih.govnih.gov In the case of the bacterium Cupriavidus basilensis HMF14, HMF is first oxidized to 2,5-furandicarboxylic acid (FDCA), which is then decarboxylated to yield 2-furoic acid, subsequently entering the same downstream pathway as furfural. nih.govnih.gov The enzymes responsible for these degradation routes are encoded by specific gene clusters. nih.govresearchgate.net While the genetic organization for furfural degradation is highly conserved among different microorganisms, the genes for the initial steps of HMF degradation show more diversity. nih.govresearchgate.net

It is important to note that the simple conversion of a furanic aldehyde to its alcohol form, such as the reduction of furfural to furfuryl alcohol, is a detoxification step but not necessarily a complete degradation. nih.gov The ultimate metabolic fate of the resulting furanic alcohol depends on the specific microbial strain and its enzymatic capabilities for cleaving the furan (B31954) ring. researchgate.net Research has proposed that the degradation of furfuryl alcohol could proceed via the formation of 2-furoic acid or potentially levulinic acid before the intermediates enter the central tricarboxylic acid (TCA) cycle. researchgate.net

Compound Key Degradation Intermediate(s) Metabolic Pathway Example Microorganism
Furfural2-Furoic Acid, 2-OxoglutarateTrudgill PathwayPseudomonas putida nih.gov
5-Hydroxymethylfurfural (HMF)2,5-Furandicarboxylic Acid (FDCA), 2-Furoic AcidHMF Degradation PathwayCupriavidus basilensis HMF14 nih.gov
Furfuryl Alcohol2-Furoic Acid, Levulinic Acid (proposed)Proposed pathways leading to TCA cycleNot specified researchgate.net

Environmental Transformation and Persistence Studies

Furanic alcohols can be released into the environment from various sources. Furfuryl alcohol, for instance, is released into the air from industrial sectors such as foundries and non-metallic mineral product manufacturing. canada.cacanada.ca It can also form naturally during the heating of polysaccharides in some foods and is found in the smoke from burning wood. canada.ca

Once in the environment, the persistence of these compounds is determined by their susceptibility to biotic and abiotic degradation processes. Studies on barrel-aged wines have provided some insights into the transformation of furanic alcohols in a complex chemical matrix. In a model wine solution, the formation of furfuryl ethyl ether from furfuryl alcohol and the subsequent decomposition of both compounds were observed to be comparatively slow. nih.gov This suggests a degree of persistence under mildly acidic aqueous conditions. In contrast, 5-methylfurfuryl alcohol and its corresponding ethyl ether decomposed quickly under the same conditions. nih.gov

Furanic Compound Environmental Source/Formation Observed Transformation/Stability Regulatory Classification (Furfuryl Alcohol)
Furfuryl AlcoholIndustrial air release, wood smoke, food processingSlow decomposition in model wine; formation of furfuryl ethyl etherIARC Group 2B (Possibly carcinogenic) canada.ca
5-Methylfurfuryl AlcoholBarrel-aged winesRapid decomposition in model wineNot specified

Sustainable Production and Waste Minimization Strategies

The production of furanic alcohols is shifting towards more sustainable methods, primarily driven by the principles of green chemistry and the utilization of renewable biomass. frontiersin.org Furfural, the precursor to many furanic alcohols, is considered a key platform chemical derived from lignocellulosic biomass, such as agricultural residues. mdpi.com

Sustainable production of furfuryl alcohol is being explored through two main routes: biocatalysis and improved chemical catalysis.

Biocatalysis: This approach utilizes microorganisms, such as yeast, to reduce furfural to furfuryl alcohol. rsc.org This biodetoxification pathway is an environmentally benign alternative to conventional chemical methods, as it operates under mild conditions and avoids harsh chemicals. mdpi.comrsc.org Studies using various yeast strains have achieved furfuryl alcohol yields exceeding 90% of the theoretical maximum, which is comparable to yields from traditional catalytic processes. rsc.org

Green Chemical Catalysis: Advances in chemical hydrogenation aim to replace hazardous catalysts and reduce energy consumption. The conventional process often uses copper chromite catalysts, which pose environmental and health risks due to chromium. csic.es Research is focused on developing catalysts based on non-noble metals like nickel, cobalt, and copper, which are less expensive and toxic. frontiersin.orgmdpi.com Another sustainable strategy involves using alternative hydrogen sources. For example, a process has been developed that uses formic acid, a renewable byproduct of biorefineries, as a hydrogen donor for the gas-phase hydrogenation of furfural, thus avoiding hydrogen derived from fossil fuels. csic.es

Waste minimization in the production of furanic alcohols is closely linked to the production process itself. The use of biocatalysts, which are biodegradable, represents a significant step in reducing persistent chemical waste. mdpi.com In chemical catalysis, a key strategy for waste reduction is the recycling of catalysts. Technologies have been developed to recover and regenerate catalysts from the solid waste generated during furfural hydrogenation. researchgate.net One such process involves vacuum distilling residual organic materials for reuse and then chemically treating the remaining solid to recover valuable metals like copper and chromium to produce new catalyst material. researchgate.net These integrated biorefinery models, which combine high-yield production of furan-based chemicals with efficient waste recycling, are crucial for the development of a sustainable chemical industry. rsc.org

Strategy Description Advantages Example
Biocatalytic Production Use of microorganisms (e.g., yeast) to convert furfural to furfuryl alcohol.Environmentally benign, mild reaction conditions, high yields (>90%).Reduction of furfural using Meyerozyma guilliermondii or commercial Bakers' yeast. mdpi.comrsc.org
Green Chemical Catalysis Development of catalysts using non-noble metals and renewable hydrogen sources.Avoids toxic heavy metals (e.g., chromium), reduces reliance on fossil fuels.Hydrogenation of furfural using a Ni-Ce/Al2O3 catalyst or using formic acid as a hydrogen source. csic.esrsc.org
Catalyst Recycling Recovery and regeneration of metals from spent catalysts in solid waste.Reduces solid waste, conserves valuable metal resources.Recovery of copper and chromium from copper chromite catalysts to synthesize new catalyst. researchgate.net

Future Research Trajectories and Interdisciplinary Perspectives

Emerging Synthetic Methodologies and Catalysis Innovations

The synthesis of tertiary alcohols, particularly chiral ones like 2-(2-Furyl)-2-butanol, remains a significant challenge in organic chemistry. rsc.org Emerging methodologies are increasingly focused on asymmetric catalysis to produce enantiomerically pure compounds, which are vital as intermediates for bioactive molecules and pharmaceuticals. rsc.orgrsc.orgnih.gov

A notable innovation is the asymmetric 2-furyl addition of (2-furyl)AlEt₂(THF) to ketones, catalyzed by a titanium complex of (S)-BINOL. rsc.orgnih.gov This method has proven effective for aromatic and α,β-unsaturated ketones, yielding tertiary furyl alcohols with good to excellent enantioselectivities (87–93% ee). rsc.orgnih.gov Researchers have optimized this system by tuning the quantities of the titanium catalyst and the furylaluminium reagent to improve product yields. rsc.org For instance, using 2.1 equivalents of Ti(O-i-Pr)₄ with the (S)-BINOL ligand resulted in a 92% enantiomeric excess, though the yield was moderate. rsc.org This catalytic system's success with a range of substituted aromatic ketones opens a versatile pathway to highly reactive and flexible furyl alcohols. rsc.org

Other innovative strategies in furan (B31954) synthesis that could be adapted for this compound precursors include:

Gold Catalysis: A combination of triazole-gold (TA-Au) and copper catalysts enables a one-pot, three-step cascade reaction of propargyl alcohols and alkynes to form substituted furans. organic-chemistry.org This method is noted for its broad substrate scope and high efficiency. organic-chemistry.org

Palladium Catalysis: Palladium-catalyzed processes have been developed for the efficient synthesis of 2,5-disubstituted furans from enyne acetates. organic-chemistry.org Additionally, palladium catalysis is used in the carbonylation of furfuryl alcohol to produce functionalized furans, representing a sustainable alternative to traditional methods. mdpi.com

Domino Reactions: Base-promoted domino reactions of β-keto compounds with vinyl dichlorides offer a straightforward route to 2,3,5-trisubstituted furans using readily available starting materials. organic-chemistry.org

The development of non-noble metal catalysts, including those based on Fe, Co, Ni, or Cu, is a key trend for upgrading furan derivatives due to their lower cost compared to precious metals like palladium or platinum. frontiersin.org For example, bimetallic catalysts such as Ni-Fe/CNT have shown high activity and selectivity in the hydrogenation and hydrogenolysis of 5-hydroxymethylfurfural (B1680220) (HMF), a related furanic platform molecule. frontiersin.org Such catalytic systems could be engineered for the selective synthesis of this compound from appropriate furanic precursors.

Table 1: Comparison of Catalytic Systems for Furan Derivative Synthesis
Catalytic SystemReaction TypeKey FeaturesReported EfficiencyReference
(S)-BINOL/Ti(O-i-Pr)₄Asymmetric furyl addition to ketonesProduces chiral tertiary furyl alcohols87–93% enantiomeric excess rsc.orgnih.gov
Triazole-Gold (TA-Au) / CopperIntermolecular cascade reactionOne-pot, three-step synthesis of substituted furansGood to excellent yields organic-chemistry.org
Palladium / Lewis AcidCyclization of enyne acetatesHighly efficient for 2,5-disubstituted furansVery good yields organic-chemistry.org
Ni-Fe/CNTSelective hydrogenation/hydrogenolysisCost-effective non-noble metal catalystHigh activity (TON 48), 96% selectivity for BHMF frontiersin.org

Advanced Spectroscopic and Analytical Techniques for In-Situ Studies

Understanding reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced spectroscopic and analytical techniques are increasingly being applied for in-situ monitoring, providing real-time insights into reaction pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR analysis is a powerful tool for tracking the transformation of reactants into products. mdpi.com For furan chemistry, comprehensive ¹H-, ¹³C-, and ²H-NMR data are vital for structural elucidation and purity assessment. mdpi.com Theoretical calculations, such as the Gauge-Invariant Atomic Orbital (GIAO) method, can be used to predict chemical shifts, aiding in the interpretation of experimental spectra for furan derivatives. globalresearchonline.net

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of molecules, allowing for the identification of functional groups and the tracking of bond formation and cleavage during a reaction. mdpi.com Density Functional Theory (DFT) calculations are often employed to compute harmonic vibrational frequencies, which aids in the assignment of experimental IR and Raman bands for furan compounds. globalresearchonline.net

Mass Spectrometry (MS): Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective method for the analysis of volatile furan derivatives. mdpi.com Techniques like headspace solid-phase microextraction (HS-SPME) are used for sample preparation, enabling the detection of trace amounts of furans in complex matrices. restek.com This is particularly useful for monitoring reaction purity and identifying byproducts. mdpi.comrestek.com

UV-Vis Spectroscopy: The electronic absorption spectra of furan derivatives can be studied using UV-Vis spectroscopy. Time-dependent DFT (TD-DFT) calculations can predict electronic transitions (e.g., π→π*), helping to characterize the electronic structure of intermediates and products. globalresearchonline.net

The combination of these techniques provides a comprehensive toolkit for the detailed investigation of synthetic routes to this compound, facilitating the optimization of reaction conditions and the discovery of novel mechanistic pathways.

Predictive Modeling and Machine Learning in Furan Chemistry

The intersection of machine learning (ML) and chemical synthesis is a rapidly growing field with the potential to revolutionize how reactions are designed and optimized. nih.govrsc.org For furan chemistry, predictive models can accelerate the discovery of new synthetic routes, predict reaction outcomes, and identify optimal catalysts.

Reaction Prediction: Supervised learning models can be trained on large datasets of chemical reactions to predict the products of a given set of reactants and conditions. nih.gov These models can be "template-based," relying on known reaction rules, or "template-free," learning the underlying principles of reactivity directly from data. nih.gov Such tools could be applied to explore novel pathways to this compound.

Yield and Selectivity Optimization: ML algorithms, including deep learning, random forests, and kernel methods, can build quantitative structure-property relationship (QSPR) models to predict reaction yields or enantiomeric excess. nih.govnih.gov By analyzing the interplay between molecular features (descriptors), catalyst structures, and reaction parameters, these models can guide chemists toward the conditions most likely to produce the desired outcome with high efficiency. nih.gov An upgraded salp swarm optimization with bidirectional long and short-term memory (USSO-Bi-LSTM) has shown promise in outperforming other models in predicting chemical reactions. iscientific.org

Catalyst Discovery: Machine learning can screen vast numbers of potential catalyst structures to identify candidates with high predicted activity and selectivity for a specific transformation. arxiv.org This computational screening is significantly faster than traditional experimental approaches, enabling the rapid identification of novel and more efficient catalysts for the synthesis of furanic alcohols.

The success of these predictive models is highly dependent on three key components: the feature representation of the molecules, the quality and quantity of the training data, and the choice of the ML algorithm itself. nih.gov As high-throughput experimentation generates more data, the accuracy and predictive power of these models in furan chemistry are expected to increase significantly. nih.gov

Integration with Sustainable Chemistry and Circular Economy Concepts

Furan derivatives are at the forefront of the shift towards a sustainable chemical industry based on renewable resources. researchgate.net Furfural (B47365), the primary precursor for many furan compounds, is produced from lignocellulosic biomass, such as agricultural residues. researchgate.netmdpi.com This bio-based origin is a cornerstone of their integration into sustainable chemistry and circular economy frameworks.

Renewable Feedstocks: The synthesis of this compound is intrinsically linked to the valorization of biomass. Furfuryl alcohol, a direct derivative of furfural, is a key sustainable building block. mdpi.com The development of catalytic routes to produce butanol and other valuable chemicals from biomass-derived compounds is a major area of research. nih.govnih.govmdpi.com This reduces reliance on non-renewable fossil fuels and aligns with the principles of green chemistry. frontiersin.org

Atom Economy: Modern synthetic methods for furan derivatives increasingly prioritize atom economy, a core principle of green chemistry that aims to maximize the incorporation of reactant atoms into the final product. nih.gov For example, 1,3-dipolar cycloaddition reactions have been developed to generate furan derivatives with perfect atom economy. nih.gov

Circular Applications: Furan-based molecules are being explored for a wide range of applications that fit within a circular economy model. They serve as monomers for bio-based polymers like poly(ethylene 2,5-furandicarboxylate) (PEF), a renewable alternative to PET. rsc.org Research is also focused on the chemical recycling of these furanic polymers. rsc.org Furthermore, furan derivatives like furfuryl alcohol are used in the production of biodegradable materials and resins, contributing to a reduction in environmental waste. atamanchemicals.com The conversion of biomass-derived furan-2,5-dicarboxylate (B1257723) (FDCA) into valuable aromatic compounds like dimethylfuran further demonstrates the potential for valorizing bio-based polyesters. acs.org

The lifecycle of this compound and related compounds, from their renewable origins to their potential use in recyclable or biodegradable materials, exemplifies the integration of furan chemistry with the goals of a sustainable and circular economy. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Furyl)-2-butanol, and how can purity be validated?

  • Synthesis : The Grignard reaction is a viable method, as demonstrated in analogous tertiary alcohols like 2-phenyl-2-butanol . Optimize conditions (e.g., solvent, temperature) for the furyl-substituted Grignard reagent.
  • Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity and GC-MS to assess purity (>98%). Thermal stability can be inferred from structurally similar compounds, such as 2-(2-Furyl)cyclohexanol, which has a boiling point of ~200°C .

Q. How does the furyl group influence the compound’s stability under varying experimental conditions?

  • Thermal Stability : Monitor decomposition via TGA/DSC, referencing data from 2-(2-Furyl)cyclohexanol (stable up to 200°C) .
  • Chemical Stability : Test reactivity with acids/bases (e.g., hydrolysis of the furan ring) using HPLC to track degradation products.

Q. What spectroscopic techniques are most effective for structural elucidation?

  • NMR : Analyze coupling patterns to distinguish between stereoisomers (if chiral centers exist).
  • IR : Identify hydroxyl (3200–3600 cm⁻¹) and furan ring (C-O-C stretch ~1250 cm⁻¹) groups .

Advanced Research Questions

Q. How does this compound interact with biological systems, and what mechanisms underpin its activity?

  • Mechanistic Insights : The furyl group may mimic natural substrates, enabling interactions with enzymes or receptors, as seen in structurally related compounds .
  • Assays : Conduct enzyme inhibition assays (e.g., cytochrome P450) and compare results to analogs like [5-(4-Amino-phenyl)-furan-2-yl]-methanol, which shows medicinal chemistry potential .

Q. What are the challenges in reconciling contradictory data on its bioactivity or reactivity?

  • Data Analysis : Use meta-analyses to address variability in bioactivity studies. For example, conflicting enzyme inhibition results may arise from differences in assay conditions (pH, co-solvents) .
  • Computational Modeling : Apply DFT or MD simulations to predict furyl group interactions in varying environments .

Q. How can the compound be functionalized for advanced applications, such as drug precursors or chiral catalysts?

  • Oxidation : Use pyridinium chlorochromate (PCC) to convert the alcohol to a ketone, as demonstrated for 2-(2-Furyl)cyclohexanol .
  • Chiral Resolution : Employ enzymatic resolution or chiral HPLC if stereoisomers are present, referencing methods for 2-phenyl-2-pentanol .

Q. What strategies mitigate side reactions during derivatization (e.g., furan ring opening)?

  • Protection-Deprotection : Temporarily protect the hydroxyl group with TMSCl before reacting the furan moiety .
  • Condition Optimization : Use mild reagents (e.g., DCC for esterification) to preserve the furan structure .

Methodological Considerations

  • Contradictory Thermal Data : Cross-validate DSC results with computational thermochemistry (e.g., NIST data ).
  • Stereochemical Complexity : Use X-ray crystallography for absolute configuration determination, as applied to 2-phenyl-2-pentanol .

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